n-Imidazo[1,2-d][1,2,4]thiadiazol-3-yl-n-(6-{[(2-nitrophenyl)sulfonyl]amino}hexyl)glycine
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Overview
Description
PMID26560530-Compound-13 is a small molecular drug known for its role as an activator of AMP-activated protein kinase (AMPK).
Preparation Methods
The synthetic routes and reaction conditions for PMID26560530-Compound-13 involve several steps. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and purification processes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PMID26560530-Compound-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID26560530-Compound-13 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used to investigate cellular processes and pathways, particularly those involving AMPK activation.
Medicine: It has potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity, by modulating energy homeostasis.
Industry: The compound is used in the development of pharmaceuticals and other chemical products, leveraging its unique chemical properties
Mechanism of Action
PMID26560530-Compound-13 exerts its effects by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy status. The compound binds to the α1 subunit of AMPK, leading to allosteric activation and protection against dephosphorylation. This activation results in the inhibition of lipid synthesis and other metabolic processes, contributing to its therapeutic potential .
Similar Compounds
AICAR: An AMPK activator used in research and clinical settings.
Metformin: A widely used antidiabetic drug that activates AMPK.
Compound C: An AMPK inhibitor used to study the effects of AMPK inhibition.
These compounds share similarities in their ability to modulate AMPK activity but differ in their selectivity, potency, and specific applications .
Properties
Molecular Formula |
C18H22N6O6S2 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[imidazo[1,2-d][1,2,4]thiadiazol-3-yl-[6-[(2-nitrophenyl)sulfonylamino]hexyl]amino]acetic acid |
InChI |
InChI=1S/C18H22N6O6S2/c25-16(26)13-22(17-21-31-18-19-10-12-23(17)18)11-6-2-1-5-9-20-32(29,30)15-8-4-3-7-14(15)24(27)28/h3-4,7-8,10,12,20H,1-2,5-6,9,11,13H2,(H,25,26) |
InChI Key |
NCXBWLQKBKSTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCN(CC(=O)O)C2=NSC3=NC=CN23 |
Origin of Product |
United States |
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